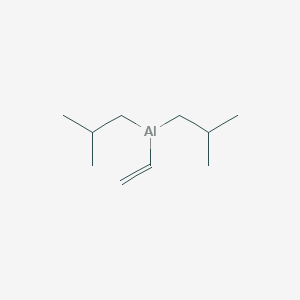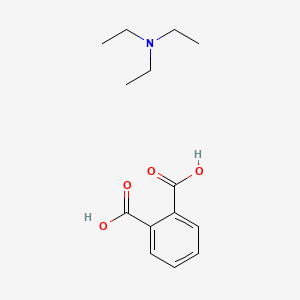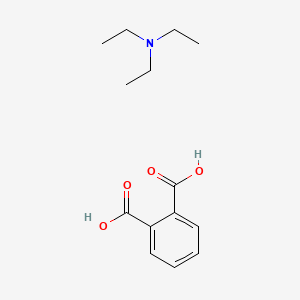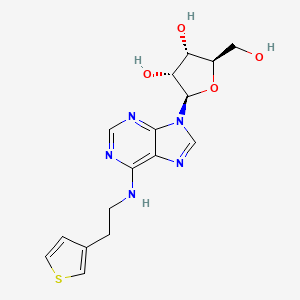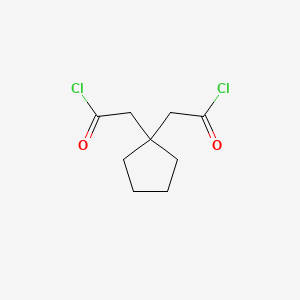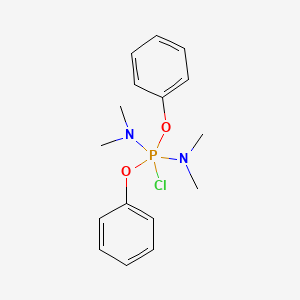
1-Chloro-N,N,N',N'-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenoxy groups and a chlorine atom, along with two N,N,N’,N’-tetramethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine typically involves the reaction of phosphorus trichloride with N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The phosphorus atom can undergo oxidation to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: The compound can be reduced under specific conditions to yield different phosphorus-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. The reactions are conducted in an inert atmosphere to prevent unwanted side reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions to avoid hydrolysis.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Phosphine oxides or other oxidized phosphorus compounds.
Reduction Reactions: Reduced phosphorus species with lower oxidation states.
科学研究应用
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting phosphorus-related enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine involves its interaction with molecular targets, such as enzymes or receptors, through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine: Similar structure but with different substituents on the phosphorus atom.
N,N,N’,N’-Tetramethylformamidinium chloride: Contains a formamidinium group instead of the diphenoxy groups.
Uniqueness
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine is unique due to the presence of both chlorine and diphenoxy groups bonded to the phosphorus atom. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
111704-88-2 |
|---|---|
分子式 |
C16H22ClN2O2P |
分子量 |
340.78 g/mol |
IUPAC 名称 |
N-[chloro-(dimethylamino)-diphenoxy-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H22ClN2O2P/c1-18(2)22(17,19(3)4,20-15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI 键 |
FJKVPOGJIMTHSW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)P(N(C)C)(OC1=CC=CC=C1)(OC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


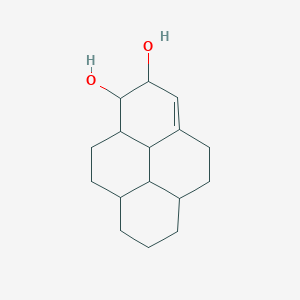
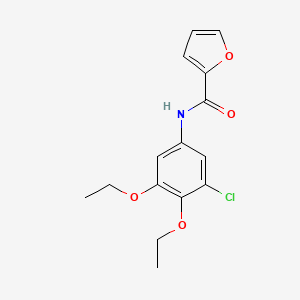


![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
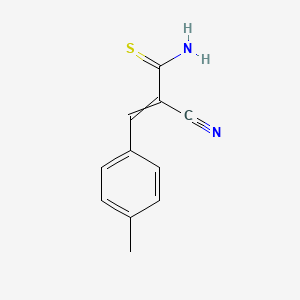
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
